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Compound of Interest

Compound Name: Sulfo-Cy7.5 carboxylic acid

Cat. No.: B12377632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biomedical research and drug development, the ability to visualize

and track molecules with high precision is paramount. Near-infrared (NIR) fluorescent probes

have emerged as indispensable tools, offering deep tissue penetration and minimal

background autofluorescence. Among these, Sulfo-Cy7.5 carboxylic acid stands out as a

versatile and robust fluorophore. This technical guide delves into the core principles of its

fluorescence, provides detailed experimental methodologies for its application, and presents its

utility in biological systems.

The Core Principle of Fluorescence
Sulfo-Cy7.5 is a heptamethine cyanine dye, a class of molecules characterized by a

polymethine chain flanked by two nitrogen-containing heterocyclic moieties. The fluorescence

of Sulfo-Cy7.5 originates from its extensive system of conjugated double bonds. When a

photon of light with the appropriate energy is absorbed by the molecule, a π-electron is

promoted from its highest occupied molecular orbital (HOMO) to its lowest unoccupied

molecular orbital (LUMO). This excited state is short-lived. The electron then relaxes back to its

ground state, releasing the absorbed energy in the form of a photon of light with a longer

wavelength (lower energy). This emitted light is the fluorescence we observe.

The structure of Sulfo-Cy7.5 is specifically engineered for optimal performance in biological

applications. The sulfonic acid (Sulfo) groups are key to its high water solubility, a critical

feature for use in aqueous biological environments.[1] The carboxylic acid group provides a
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reactive handle for covalent attachment to biomolecules, such as proteins, antibodies, and

nucleic acids, enabling them to be tracked and visualized.[1] Furthermore, a rigid trimethine

linker within its structure enhances its fluorescence quantum yield compared to similar dyes like

indocyanine green (ICG).[2][3]

Photophysical Properties
The performance of a fluorophore is defined by its photophysical properties. Sulfo-Cy7.5

exhibits excitation and emission maxima in the near-infrared region of the electromagnetic

spectrum, making it an ideal candidate for in vivo imaging and other applications where

minimizing tissue autofluorescence is crucial.[4]

Property Value Reference

Maximum Excitation

Wavelength (λex)
~778 - 788 nm [2][3][4][5]

Maximum Emission

Wavelength (λem)
~797 - 808 nm [2][3][4][5]

Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹ [2][3][5]

Fluorescence Quantum Yield

(Φ)
~0.21 [2][5]

Stokes Shift ~20 nm [4]

Bioconjugation: Covalently Linking Sulfo-Cy7.5 to
Biomolecules
The carboxylic acid group on Sulfo-Cy7.5 allows for its covalent attachment to primary amines

(e.g., the side chain of lysine residues in proteins) through the formation of a stable amide

bond. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-

ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-

hydroxysulfosuccinimide (Sulfo-NHS).
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Experimental Protocol: EDC/Sulfo-NHS Conjugation of
Sulfo-Cy7.5 Carboxylic Acid to a Protein
This protocol provides a general guideline for the conjugation of Sulfo-Cy7.5 carboxylic acid
to a protein. Optimization may be required for specific proteins and applications.

Materials:

Protein to be labeled (in an amine-free buffer, e.g., PBS)

Sulfo-Cy7.5 carboxylic acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

Coupling Buffer (e.g., PBS, pH 7.2-8.5)

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

Purification column (e.g., Sephadex G-25)

Anhydrous DMSO

Procedure:

Protein Preparation:

Dissolve the protein in the Activation Buffer at a concentration of 2-10 mg/mL.

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with

the reaction.

Dye Preparation:
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Dissolve Sulfo-Cy7.5 carboxylic acid in anhydrous DMSO to create a stock solution

(e.g., 10 mg/mL).

Activation of Carboxylic Acid:

Equilibrate all reagents to room temperature.

In a separate tube, dissolve EDC and Sulfo-NHS in the Activation Buffer immediately

before use. A 2-5 fold molar excess of EDC and Sulfo-NHS over the dye is recommended

as a starting point.

Add the Sulfo-Cy7.5 carboxylic acid stock solution to the protein solution.

Add the freshly prepared EDC/Sulfo-NHS solution to the protein-dye mixture.

Incubate for 15-30 minutes at room temperature with gentle mixing.

Conjugation Reaction:

Adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer. This facilitates

the reaction of the activated dye with the primary amines on the protein.

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

Quenching the Reaction (Optional):

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to

quench any unreacted dye.

Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate:

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion

chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage

buffer (e.g., PBS).

Collect the fractions containing the fluorescently labeled protein.
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Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and ~780 nm (for Sulfo-Cy7.5).
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Conjugation workflow for labeling proteins with Sulfo-Cy7.5.

Applications in Research and Development
The unique properties of Sulfo-Cy7.5 make it a powerful tool in various research and drug

development applications.[4][6]

In Vivo Imaging: Its emission in the NIR window allows for deep tissue imaging with high

signal-to-noise ratios, enabling the tracking of labeled cells, antibodies, or drug delivery

vehicles in living organisms.[4][6]

Fluorescence Microscopy: Sulfo-Cy7.5 conjugates can be used to visualize the localization

and dynamics of specific proteins or cellular structures with high resolution.[4][6]
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Flow Cytometry: The bright and distinct signal of Sulfo-Cy7.5 is advantageous for the precise

identification and sorting of cell populations.[4][6]

Molecular Probes: Labeled biomolecules can serve as probes in various assays to study

molecular interactions and biological processes.[4][6]

The following diagram illustrates a simplified signaling pathway where a Sulfo-Cy7.5 labeled

antibody is used to detect a cell surface receptor, leading to the downstream activation of a

kinase cascade.
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Detection of a cell surface receptor using a labeled antibody.

In conclusion, Sulfo-Cy7.5 carboxylic acid is a high-performance near-infrared fluorophore

with broad applicability in life sciences. Its excellent water solubility, reactive carboxylic acid

moiety for conjugation, and favorable photophysical properties make it an invaluable tool for

researchers and scientists seeking to illuminate the complexities of biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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